Boc Protection Eliminates the Inhibitory N→B Dative Bond, Restoring Suzuki–Miyaura Coupling Reactivity to >94% Isolated Yield vs. ≤76% for Unprotected Congeners
In a controlled study of 2-(aminomethyl)arylboronic acids – a system that shares the ortho-amine/boronic acid proximity with the target compound – the Boc-protected substrates 3 and 4 delivered isolated yields ≥94% (range 94–99%) with reaction times under 1 hour across multiple aryl halide partners. In contrast, the corresponding unprotected primary and secondary amine substrates 1 and 2 gave yields of only 5–76% and required up to 48 hours for incomplete conversion [1]. ¹¹B NMR spectroscopy confirmed that Boc protection eliminates the N→B dative bond (δ 31.2–34.4 ppm, sp² boron), whereas the unprotected analogs show tetracoordinated sp³ boron signals (δ 4.6–12.3 ppm) consistent with N→B coordination [2]. This mechanistic basis explains the reactivity difference and is directly transferable to (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid, where the Boc carbamate similarly withdraws the nitrogen lone pair into resonance, preventing dative bond formation and preserving boronic acid electrophilicity for transmetalation.
| Evidence Dimension | Suzuki–Miyaura coupling isolated yield and reaction time |
|---|---|
| Target Compound Data | Boc-protected ortho-aminoboronic acids: 94–99% isolated yield, <1 h reaction time (class-level extrapolation from substrates 3 and 4 in Boudreault et al. 2010) |
| Comparator Or Baseline | Unprotected ortho-aminoboronic acids: 5–76% isolated yield, up to 48 h reaction time (substrates 1 and 2, same study) |
| Quantified Difference | Yield increase of 18–89 absolute percentage points; >48-fold reduction in reaction time |
| Conditions | Pd(PPh₃)₄ (2 mol%), NaOH, toluene, 100–110 °C; aryl bromides and iodides with electron-withdrawing and electron-donating para-substituents |
Why This Matters
For procurement decisions, the Boc-protected derivative eliminates the unpredictable, low-yielding coupling performance characteristic of unprotected ortho-aminophenylboronic acids, reducing optimization burden and enabling reliable scale-up.
- [1] Boudreault, P.-L.; Cardinal, S.; Voyer, N. Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki–Miyaura Reactions. Synlett 2010, No. 16, 2449–2452 (Table 1, entries 1–16). DOI: 10.1055/s-0030-1258554. View Source
- [2] Boudreault, P.-L.; Cardinal, S.; Voyer, N. Synlett 2010, No. 16, 2449–2452 (Table 2: ¹¹B NMR chemical shifts: δ 12.3 and 4.6 ppm for unprotected; δ 34.4 and 31.2 ppm for Boc-protected). DOI: 10.1055/s-0030-1258554. View Source
